molecular formula C18H26N4O3 B5515736 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

Cat. No.: B5515736
M. Wt: 346.4 g/mol
InChI Key: AYMUELIAIFCOAD-UHFFFAOYSA-N
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Description

3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.20049070 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Research identifies heterocycles, including pyridine and piperidine derivatives, as crucial for synthesizing compounds with Central Nervous System (CNS) activity. These compounds, including variants of 3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide, can have effects ranging from depression to euphoria and convulsion, indicating their potential in developing novel CNS-acting drugs (Saganuwan, 2017).

Insecticidal Applications

Piperidine derivatives have shown effectiveness as insecticidal agents. Extracts from Piper spp. demonstrate control over stored product pests and garden insect pests, suggesting that derivatives of this compound could potentially be applied in biopesticide formulations (Scott et al., 2007).

Antineoplastic Potential

Derivatives of this compound have been explored for their antineoplastic properties. Studies on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, similar in structure, indicate potential for tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, highlighting their therapeutic potential in cancer treatment (Hossain et al., 2020).

Gastrointestinal Motility Disorders

Cisapride, a related piperidinyl benzamide derivative, demonstrates the utility of piperidine compounds in treating gastrointestinal motility disorders through enhancing acetylcholine release in the myenteric plexus of the gut. This indicates potential applications of this compound derivatives in similar therapeutic areas (McCallum et al., 2012).

Synthesis of N-Heterocycles

The compound's structural components, particularly piperidine, play a crucial role in the stereoselective synthesis of N-heterocycles, which are significant in medicinal chemistry for their presence in natural products and drugs. This underscores the versatility of the compound's core structure in contributing to diverse therapeutic agents (Philip et al., 2020).

Properties

IUPAC Name

3-[4-(pyridin-2-ylmethoxy)piperidine-1-carbonyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c19-18(24)22-9-3-4-14(12-22)17(23)21-10-6-16(7-11-21)25-13-15-5-1-2-8-20-15/h1-2,5,8,14,16H,3-4,6-7,9-13H2,(H2,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUELIAIFCOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N)C(=O)N2CCC(CC2)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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